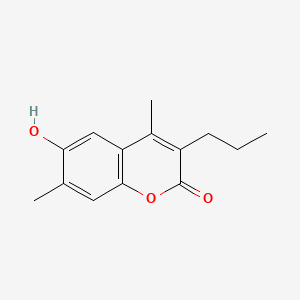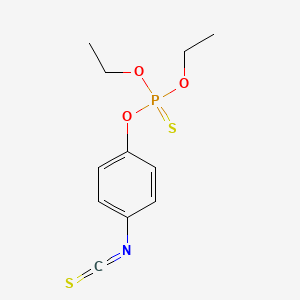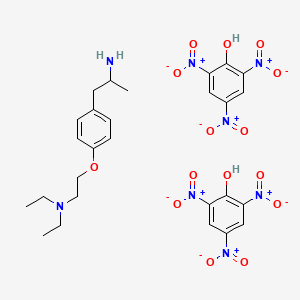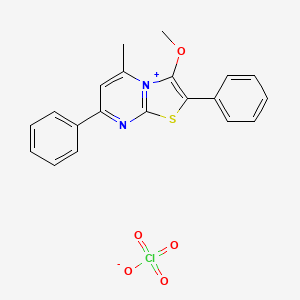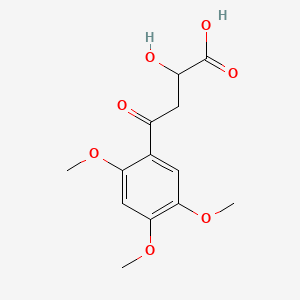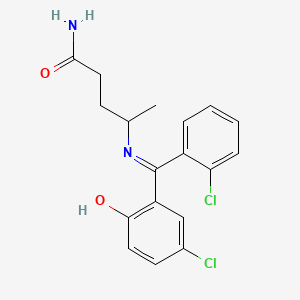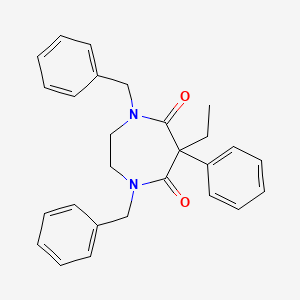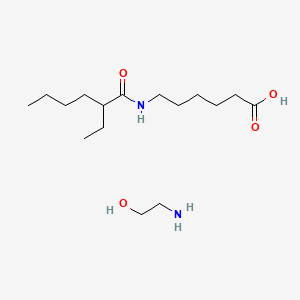
Sodium phenyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium phenyl phthalate is an organic compound derived from phthalic acid. It is a sodium salt of phenyl phthalate and is commonly used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium phenyl phthalate can be synthesized through the esterification of phthalic anhydride with phenol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid to form phenyl phthalate. The resulting ester is then treated with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium phenyl phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different phthalate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various phthalate esters, phthalic acid, and substituted phenyl phthalates.
Wissenschaftliche Forschungsanwendungen
Sodium phenyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phthalate compounds.
Biology: It serves as a model compound in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of plasticizers, resins, and coatings, enhancing the flexibility and durability of materials.
Wirkmechanismus
Sodium phenyl phthalate can be compared with other phthalate esters such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
Uniqueness:
- Stability: this compound is more stable under various conditions compared to some other phthalates.
- Versatility: It has a broader range of applications due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl phthalate: Used as a plasticizer and insect repellent.
- Diethyl phthalate: Commonly used in cosmetics and personal care products.
- Dibutyl phthalate: Utilized in the production of flexible plastics and as a solvent.
Eigenschaften
CAS-Nummer |
72175-37-2 |
|---|---|
Molekularformel |
C14H9NaO4 |
Molekulargewicht |
264.21 g/mol |
IUPAC-Name |
sodium;2-phenoxycarbonylbenzoate |
InChI |
InChI=1S/C14H10O4.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;/h1-9H,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
VOJJDXGDXBDDTP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




